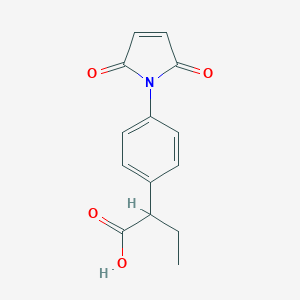

4-N-Maleimidophenyl butanoic acid

Description

Historical Context of Maleimide-Thiol Conjugation in Chemical Biology

The conjugation of maleimides to thiol groups, found in the cysteine residues of proteins, is a widely utilized strategy in bioconjugation. This reaction, based on a Michael addition, gained prominence due to its high selectivity and rapid reaction rates under physiological conditions, typically at a pH range of 7-7.5. bachem.com Initially, the stability of the resulting thioether bond was a key advantage, making it a preferred method for creating stable protein-molecule conjugates. nih.gov

However, over time, the scientific community recognized certain limitations. Research revealed that the maleimide-thiol bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, and can also participate in thiol exchange reactions under physiological conditions. nih.gov Furthermore, the maleimide (B117702) ring itself is susceptible to hydrolysis, which renders it inactive for conjugation. nih.gov These findings have led to the development of next-generation maleimide derivatives designed to form more stable and irreversible linkages, ensuring the long-term integrity of the bioconjugate. nih.gov Despite these challenges, the maleimide-thiol reaction remains a foundational and powerful tool, driving innovation in fields from proteomics to drug delivery. bachem.com

The Significance of Heterobifunctional Crosslinkers in Complex Molecular Assembly

Crosslinkers are molecules that contain two or more reactive ends capable of chemically joining molecules through covalent bonds. thermofisher.com They are broadly classified into two main types: homobifunctional and heterobifunctional. Homobifunctional linkers have identical reactive groups and are typically used in single-step reactions to connect molecules with like functional groups. thermofisher.comaatbio.com

Heterobifunctional crosslinkers, in contrast, possess two different reactive groups. scbt.comgbiosciences.com This structural asymmetry is of paramount significance as it allows for controlled, sequential (two-step) conjugations. thermofisher.comcreative-biolabs.com In a typical two-step process, one reactive group of the crosslinker is first reacted with the first target molecule. After removing any excess unreacted linker, the modified molecule is then introduced to the second target molecule, which reacts with the second, different reactive group of the crosslinker. thermofisher.com This methodical approach minimizes undesirable side reactions, such as self-conjugation or polymerization, which can be a major issue with one-step conjugations using homobifunctional reagents. gbiosciences.comcreative-biolabs.com

The ability to selectively and efficiently join distinct molecules makes heterobifunctional crosslinkers invaluable for designing complex molecular architectures. scbt.com They are crucial for creating antibody-drug conjugates (ADCs), immobilizing biomolecules onto surfaces for biosensors, and assembling probes for studying protein-protein interactions. scbt.comcreative-biolabs.com

Overview of 4-N-Maleimidophenyl butanoic acid as a Key Heterobifunctional Reagent

Among the diverse array of heterobifunctional crosslinkers, this compound, commonly known by the abbreviation MPBH, stands out as a versatile reagent for specific bioconjugation applications. fishersci.cathermofisher.comlabx.com

This compound is characterized by its two distinct reactive ends: a maleimide group and a hydrazide group. fishersci.cafishersci.com

Maleimide Group : This moiety is specifically reactive toward sulfhydryl (thiol) groups, such as those on the side chain of cysteine residues in proteins. The reaction forms a stable thioether bond. fishersci.com

Hydrazide Group : This group is reactive toward carbonyl groups, specifically aldehydes and ketones. labx.com In biological applications, these carbonyl groups are often generated by the controlled oxidation of carbohydrate (sugar) moieties on glycoproteins, for instance, using sodium meta-periodate. labx.com The hydrazide can also be conjugated to carboxyl groups using a carbodiimide (B86325) activator like EDC. fishersci.com

This dual reactivity allows for the specific linking of a sulfhydryl-containing molecule (like a protein or peptide) to a glycoprotein (B1211001) or another molecule bearing a carbonyl or carboxyl group. fishersci.ca

The portion of the crosslinker that connects the two reactive moieties is known as the spacer arm. In this compound, this spacer consists of a butyric acid and a phenyl group. This structure provides a defined and rigid distance between the conjugated molecules. The spacer arm length for MPBH is 17.9 angstroms (Å). fishersci.calabx.comfishersci.com

This fixed separation is critical as it prevents steric hindrance and helps ensure that the conjugated molecules maintain their native conformation and biological activity. The non-cleavable nature of this spacer arm ensures that the resulting conjugate is stable under most biological conditions. labx.com

Research Findings and Compound Properties

The utility of this compound is defined by its specific chemical and physical properties.

Table 1: Properties of this compound (MPBH)

| Property | Value / Description | Source(s) |

|---|---|---|

| Full Chemical Name | 4-(4-N-maleimidophenyl)butyric acid hydrazide | fishersci.ca |

| Molecular Formula | C₁₄H₁₆N₃ClO₃ (hydrochloride salt) | avantorsciences.comavantorsciences.com |

| Molecular Weight | 309.75 g/mol | labx.comfishersci.comavantorsciences.com |

| Reactive Groups | Maleimide, Hydrazide | fishersci.cafishersci.com |

| Reactivity Target | Sulfhydryl Groups (via Maleimide), Carbonyl/Carboxyl Groups (via Hydrazide) | labx.comfishersci.com |

| Spacer Arm Length | 17.9 Å | fishersci.calabx.comfishersci.com |

| Cleavability | Non-cleavable | labx.com |

| Water Solubility | No | labx.comfishersci.com |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) | labx.comfishersci.com |

| Cell Permeability | Yes | labx.comfishersci.com |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(4-N-maleimidophenyl)butyric acid hydrazide |

| Maleimide |

| Hydrazide |

| Cysteine |

| Sodium meta-periodate |

| N-(2-hydroxypropyl)methacrylamide |

| 2-hydroxy-4-(methylthio)butanoic acid |

| N-5-Azido-2-nitrobenzyloxysuccinimide (ANB-NOS) |

| N-Succinimidyl 4-Benzoylbenzoate |

| N-hydroxysuccinimidyl-4-azidobenzoate (HSAB) |

| N-hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) |

| N-β-maleimidopropionic acid hydrazide (BMPH) |

| 3-(2-pyridyldithio)propionyl hydrazide (PDPH) |

| p-maleimidophenyl isocyanate (PMPI) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-11(14(18)19)9-3-5-10(6-4-9)15-12(16)7-8-13(15)17/h3-8,11H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKSTIGCAWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601435 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100072-54-6 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Synthesis of 4-N-Maleimidophenyl butanoic acid Hydrazide Derivatives

The hydrazide derivative of this compound, specifically 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH), is a key heterobifunctional crosslinking agent. fishersci.comavantorsciences.com It contains a sulfhydryl-reactive maleimide (B117702) group and a carbonyl-reactive hydrazide group, enabling the conjugation of molecules like glycoproteins to those containing thiol groups. fishersci.comavantorsciences.com

The synthesis of hydrazide derivatives like MPBH generally involves the reaction of a corresponding ester or acid with hydrazine (B178648) hydrate (B1144303). researchgate.net The common pathway starts with the parent carboxylic acid, 4-(4-N-Maleimidophenyl) butanoic acid. This acid is typically first converted to an active ester, such as a methyl or ethyl ester, to facilitate the subsequent reaction.

The ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. This nucleophilic acyl substitution reaction results in the formation of the corresponding hydrazide.

General Reaction Pathway:

Esterification: 4-(4-N-Maleimidophenyl) butanoic acid + Alcohol (e.g., Methanol/Ethanol) with an acid catalyst → 4-(4-N-Maleimidophenyl) butanoic acid methyl/ethyl ester

Hydrazinolysis: 4-(4-N-Maleimidophenyl) butanoic acid methyl/ethyl ester + Hydrazine Hydrate → 4-(4-N-Maleimidophenyl) butanoic acid hydrazide

Optimization of the hydrazinolysis step is crucial for achieving high yields. Key parameters to control include reaction temperature and time. While some hydrazide syntheses proceed at room temperature, others may require refluxing for several hours to drive the reaction to completion. The molar ratio of hydrazine hydrate to the ester is also a critical factor, with an excess of hydrazine often used to ensure full conversion of the starting material. researchgate.net

The primary intermediate in this synthesis is the ester of this compound. The stability of the maleimide group must be maintained throughout the synthesis, avoiding harsh basic conditions (pH > 8.5) which could lead to hydrolysis of the maleimide ring. thermofisher.com

Following the reaction, purification is essential to remove unreacted starting materials and byproducts. Common purification techniques for hydrazide derivatives include:

Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase.

The purity and identity of the final product, 4-(4-N-Maleimidophenyl) butanoic acid hydrazide, are confirmed using analytical methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

| Compound Name | Role in Synthesis | Key Characteristics |

| This compound | Starting Material | Contains both a carboxyl group and a maleimide moiety. |

| This compound ester | Intermediate | An activated form of the carboxylic acid for reaction with hydrazine. |

| Hydrazine Hydrate | Reagent | Provides the hydrazinyl group for the formation of the hydrazide. |

| This compound hydrazide (MPBH) | Final Product | A heterobifunctional crosslinker with maleimide and hydrazide groups. fishersci.com |

Functionalization Strategies of Maleimide Moiety

The maleimide group is a privileged functional handle in bioconjugation due to its high reactivity and selectivity, particularly towards thiol groups. researchgate.netresearchgate.net Functionalization strategies primarily exploit this reactivity to introduce a wide array of other chemical entities.

The maleimide moiety of this compound and its derivatives is most commonly functionalized through a Michael addition reaction with a thiol (sulfhydryl group, -SH). iris-biotech.de This reaction is highly efficient and specific at a neutral pH range (6.5-7.5), forming a stable thioether bond. thermofisher.comnih.gov This allows for the introduction of various thiol-containing molecules, effectively creating a crosslink.

Advanced functionalization strategies have also been developed:

Dual N-Terminal Functionalization: A copper(II)-mediated [3+2] cycloaddition reaction has been developed to react maleimides with the N-termini of proteins in the presence of 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivatives. researchgate.netnih.gov This method provides a way to modify proteins without requiring an accessible cysteine residue, expanding the utility of maleimide reagents. researchgate.netnih.gov

Introduction of Other Reactive Groups: Bifunctional linkers containing a maleimide at one end can have a different reactive group at the other. Examples include:

Succinimidyl esters (NHS esters): These are reactive towards primary amines, allowing for the conjugation of maleimide-containing molecules to lysine (B10760008) residues in proteins. iris-biotech.de

Alkynes/Azides: These groups enable "click chemistry" reactions, providing a highly efficient and orthogonal method for conjugation. creativepegworks.com

Biotin (B1667282): Introduction of a biotin moiety allows for strong and specific binding to avidin (B1170675) or streptavidin, a common tool in bioassays and purification. nih.gov

| Functionalization Strategy | Reactive Partner | Resulting Linkage/Group | Key Features |

| Michael Addition | Thiol (-SH) | Thioether bond | Highly specific at pH 6.5-7.5; stable linkage. thermofisher.comiris-biotech.de |

| Copper(II)-mediated [3+2] Cycloaddition | Protein N-terminus + 2-PCA | Stable C-C bond | Modifies N-terminal amino acids without needing a cysteine. researchgate.netnih.gov |

| NHS Ester Conjugation | Primary Amine (-NH₂) | Amide bond | Couples maleimides to lysine residues. iris-biotech.de |

| Click Chemistry | Alkyne or Azide | Triazole ring | Highly efficient and bio-orthogonal. |

Integration into Polymeric and Nanostructured Scaffolds

The unique chemical properties of this compound allow for its integration into larger macromolecular structures, such as polymers and nanoparticles, to impart specific functionalities.

Polyethylene (B3416737) glycol (PEG) is a polymer widely used to improve the pharmacokinetic properties of molecules, such as increasing solubility and circulation half-life. nih.govbiochempeg.com Monodisperse PEGs (M-PEGs), which consist of a single, defined chain length, are particularly advantageous as they result in homogeneous conjugates. biochempeg.comnih.gov

This compound can be conjugated to M-PEG chains using several strategies:

Amide Bond Formation: The carboxylic acid group of this compound can be activated (e.g., as an NHS ester) and then reacted with an amine-terminated M-PEG (M-PEG-NH₂). This forms a stable amide linkage, resulting in a conjugate (M-PEG-linker-maleimide) where the maleimide group is available for further reaction.

Hydrazone Bond Formation: The hydrazide derivative, MPBH, can be reacted with an M-PEG that has been functionalized with a carbonyl group (an aldehyde or ketone). This reaction forms a hydrazone linkage, which can be further stabilized by reduction. fishersci.com

These M-PEG conjugates of this compound are valuable reagents. They combine the benefits of PEGylation with the specific reactivity of the maleimide group, enabling the "stealth" properties of PEG to be combined with targeted delivery to thiol-containing biomolecules. For instance, maleimide-functionalized PEG-PLGA has been used to create targeted nanoparticles. uu.nl The defined structure of M-PEG ensures that the resulting bioconjugates are uniform, which is a significant advantage in therapeutic and diagnostic applications. nih.govbroadpharm.com

Development of Maleimide-Bearing Platinum(IV) Complexes

Following a comprehensive review of scientific literature, no specific research findings or synthetic methodologies were identified for the development of platinum(IV) complexes involving the chemical compound “this compound.” Searches for the synthesis, preparation, and development of platinum(IV) complexes using this specific maleimide-containing linker did not yield any published studies detailing its incorporation as a ligand.

While the development of maleimide-functionalized platinum(IV) complexes is an active area of research for targeted drug delivery, the existing literature focuses on the use of other maleimide derivatives. For instance, studies describe the synthesis of platinum(IV) complexes using maleimidopropanoic acid, which serves a similar function of providing a maleimide group for conjugation. However, detailed synthetic routes, characterization data, and research findings specifically pertaining to "this compound" in the context of platinum(IV) complex formation are not available in the reviewed sources.

Similarly, while commercial entities list a derivative, 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH), as a crosslinking agent, its application in the synthesis of platinum coordination complexes is not documented in the available research. Therefore, no data tables or detailed research findings on the development of platinum(IV) complexes with "this compound" can be provided.

Reaction Mechanisms and Stability in Bioconjugation

Thiol-Maleimide Michael Addition Reaction Kinetics and Selectivity

The reaction between a thiol and a maleimide (B117702) is a Michael-type addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide. rsc.org The high reactivity of the maleimide group is attributed to the two electron-withdrawing carbonyl groups and the release of ring strain upon formation of the thioether adduct. nih.govrsc.org This reaction is noted for being approximately 1,000 times faster with thiols (at pH 7) than with amines, underscoring its high specificity for cysteine residues in proteins. nih.gov

Solvent: The polarity of the solvent can affect reaction rates. For instance, studies comparing solvents like chloroform, N,N-dimethylformamide (DMF), and ethane (B1197151) thiol have shown that the solvent choice directly impacts the energetics and kinetics of the reaction. researchgate.netrsc.org

Initiator: The reaction is typically catalyzed by bases or nucleophiles. nih.gov

Base-Initiated Mechanism: In this pathway, a base (e.g., a tertiary amine like triethylamine) deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the maleimide. This is a very common and efficient pathway. rsc.orgnih.gov

Nucleophile-Initiated Mechanism: A nucleophile (e.g., a tertiary amine like diethylamine (B46881) or a phosphine (B1218219) like dimethylphenyl-phosphine) can directly attack the maleimide double bond. researchgate.netrsc.org This forms a zwitterionic intermediate that facilitates the addition of the thiol. While effective, this pathway can sometimes lead to the formation of nucleophile addition byproducts. rsc.org

Thiol: The pKa of the thiol is a critical factor. nih.gov Thiols with lower pKa values are more readily deprotonated, leading to faster reaction rates under base-catalyzed conditions. The structure of the thiol itself also plays a role in the reaction kinetics. researchgate.netrsc.org

The interplay between these factors is complex. The choice of initiator, in particular, can dictate which mechanistic pathway is favored, thereby controlling the reaction's speed and outcome. researchgate.netrsc.org

Table 1: Influence of Initiator Type on Thiol-Maleimide Reaction Mechanism This interactive table summarizes how different initiators favor distinct reaction pathways based on findings from computational and experimental studies.

| Initiator Class | Example(s) | Dominant Mechanism | Key Characteristics |

|---|---|---|---|

| Tertiary Amines | Triethylamine, DABCO | Base-Initiated | The base deprotonates the thiol to form a highly reactive thiolate anion. This is a very efficient and widely used method. |

| Secondary Amines | Diethylamine | Nucleophile-Initiated | The amine directly attacks the maleimide, creating an intermediate that facilitates thiol addition. |

| Tertiary Phosphines | Dimethylphenyl-phosphine | Nucleophile-Initiated | The phosphine acts as a potent nucleophile, initiating the reaction. This pathway can be very rapid. |

To unravel the complexities of the thiol-maleimide reaction, researchers have employed computational methods, such as density functional theory (DFT), and kinetic modeling. researchgate.netrsc.orgnih.gov These theoretical studies provide invaluable insights into the reaction energetics and help elucidate the factors that govern selectivity. nih.gov

Computational models can predict the transition state energies for different mechanistic pathways (base-initiated vs. nucleophile-initiated) under various conditions. researchgate.netrsc.org For example, calculations have been used to examine the influence of different solvents, a range of initiators (including ethylamine, diethylamine, triethylamine, and dimethylphenyl-phosphine), and various thiols (such as methyl mercaptan, thioacetic acid, and cysteine methyl ester) on the reaction's kinetics. researchgate.netrsc.org

These models have successfully confirmed that the specific combination of initiator and thiol directly determines the dominant reaction mechanism. researchgate.netrsc.org The insights gained from this computational work help in the rational design of bioconjugation experiments, allowing chemists to select the optimal conditions to achieve desired reaction rates and prevent side reactions, thereby ensuring high selectivity. nih.gov

Stability of Thiosuccinimide Linkages and Retro-Michael Deconjugation

Despite the widespread use of maleimide-thiol chemistry, a significant drawback is the potential instability of the resulting thiosuccinimide linkage. nih.govd-nb.info While often considered a stable covalent bond, the succinimide (B58015) thioether can undergo a retro-Michael reaction, particularly in the presence of other nucleophilic thiols. acs.orgnih.gov This reversible, β-elimination reaction reforms the original maleimide and thiol, leading to deconjugation of the payload from its target biomolecule. nih.govd-nb.info

In a biological environment, this instability is particularly problematic. Endogenous thiols, such as glutathione (B108866) and albumin, are present in high concentrations in plasma and can trigger the retro-Michael reaction. nih.govresearchgate.net This can lead to the premature release of a conjugated drug from an antibody-drug conjugate (ADC), resulting in off-target toxicity and a reduction in therapeutic efficacy. d-nb.inforesearchgate.net It has been reported that the loss of payload from such ADCs can be as high as 50-75% over a period of one to two weeks in plasma. nih.gov This instability represents a critical challenge for the development of next-generation bioconjugates. nih.gov

Strategies to Counteract Retro-Michael Instability

To address the liability of the thiosuccinimide linkage, several innovative strategies have been developed to create more stable maleimide-based conjugates. These approaches aim to modify the maleimide structure to prevent the reverse retro-Michael reaction from occurring after the initial conjugation has taken place.

One of the most successful strategies involves promoting the hydrolysis of the thiosuccinimide ring immediately following conjugation. ucl.ac.uknih.gov The resulting ring-opened maleamic acid product is no longer susceptible to the retro-Michael reaction, thus forming a permanent and stable linkage. nih.govresearchgate.net

This can be achieved by designing "self-hydrolyzing" maleimides that contain functionalities positioned to catalyze the hydrolysis of the thiosuccinimide ring. nih.govresearchgate.net

Proximity-Induced Catalysis: One approach involves incorporating a basic amino group adjacent to the maleimide, such as by using a diaminopropionic acid (DPR) derivative. nih.govsemanticscholar.org After conjugation, this neighboring basic group provides intramolecular catalysis, inducing rapid hydrolysis of the thiosuccinimide ring at neutral pH. nih.gov

Electron-Withdrawing Substituents: Another method uses N-aryl substituted maleimides. nih.govucl.ac.uk The electron-withdrawing nature of the aryl group increases the susceptibility of the thiosuccinimide ring's carbonyl groups to nucleophilic attack by water, thereby accelerating hydrolysis. nih.gov For instance, N-phenyl maleimides hydrolyze significantly faster than their N-alkyl counterparts. ucl.ac.uk

These self-stabilizing technologies have been shown to improve the stability and pharmacological properties of ADCs by preventing nonspecific deconjugation in vivo. nih.govsemanticscholar.org

Table 2: Comparative Hydrolysis Half-Life of Thiosuccinimide Adducts This interactive table shows the approximate half-life for the hydrolysis of the thiosuccinimide ring for different maleimide types at physiological pH (~7.4) and 37°C, demonstrating the effect of the N-substituent on stabilization.

| Maleimide Type | N-Substituent | Approximate Hydrolysis Half-Life (t½) | Stability Post-Hydrolysis |

|---|---|---|---|

| Alkyl Maleimide | Alkyl chain | ~27 hours | High |

| Aryl Maleimide | Phenyl group | ~1.5 hours | High |

| Fluoroaryl Maleimide | Fluorophenyl group | ~0.7 hours | High |

| DPR-based Maleimide | Diaminopropionic acid | Minutes to hours | High |

An alternative approach to stabilization involves altering the fundamental structure of the maleimide itself. Research has shown that maleimides containing an exocyclic double bond, in contrast to the traditional endocyclic olefin, form significantly more stable thio-Michael adducts. nih.gov

In these compounds, the reactive double bond is attached to, but not part of, the maleimide ring. Upon reaction with a thiol, the resulting adduct is highly resistant to thiol exchange and retro-Michael deconjugation under physiological conditions. nih.gov This enhanced stability provides a distinct advantage over conventional endocyclic maleimides. A high-yielding synthesis for these exocyclic maleimides has been developed, making them a viable and promising tool for creating robust bioconjugates for a variety of applications. nih.gov

Strategies to Counteract Retro-Michael Instability

One-Pot Thiol-Amine Bioconjugation for Enhanced Stability

The conjugation of maleimides to thiol-containing molecules, such as proteins with cysteine residues, proceeds via a Michael addition reaction. However, the resulting thiosuccinimide adduct can exhibit limited stability, particularly in vivo. It is susceptible to a retro-Michael reaction, which can lead to cleavage of the conjugate and exchange with other thiols like glutathione. d-nb.infoprolynxinc.comrsc.org This instability can compromise the efficacy of bioconjugates, such as antibody-drug conjugates (ADCs), by causing premature release of the payload. prolynxinc.com

To address this stability issue, various strategies have been developed. One approach is the hydrolysis of the thiosuccinimide ring post-conjugation, which forms a stable, ring-opened maleamic acid structure. prolynxinc.comnih.govscispace.com However, this often requires prolonged exposure to high pH conditions. scispace.com

A more advanced strategy involves the simultaneous stabilization and dual functionalization of maleimides in a one-pot reaction. researchgate.netrsc.orgamazonaws.com This method utilizes dibromomaleimides, which can undergo a consecutive conjugation with a thiol and then an amine. researchgate.netrsc.org The addition of the amine serves to deactivate the electrophilicity of the maleimide ring, thereby preventing the retro-Michael reaction and generating a highly stable conjugate. scispace.comresearchgate.netrsc.org This one-pot approach is efficient and avoids the need for post-conjugation hydrolysis, offering a pathway to create robust, multifunctional bioconjugates. researchgate.netresearchgate.net While this specific mechanism is typically demonstrated with modified maleimides, the underlying principle of enhancing the stability of the maleimide-thiol linkage is a key consideration when using any maleimide-containing crosslinker, including 4-N-Maleimidophenyl butanoic acid.

Hydrazone Bond Formation and pH-Sensitivity

The hydrazide functional group of this compound (often supplied as its hydrazide hydrochloride salt, MPBH) is central to its role in creating pH-sensitive systems. avantorsciences.comthermofisher.comfishersci.comthermofisher.com This group readily undergoes a condensation reaction with an aldehyde or a ketone to form a hydrazone bond. bohrium.comresearchgate.netorganic-chemistry.org This reaction is reversible and is a cornerstone for developing stimuli-responsive drug delivery systems that can release their cargo in specific acidic environments. researchgate.netnih.govconsensus.appscience.gov

The general mechanism for hydrazone formation involves the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by a dehydration step. nih.gov This process is typically catalyzed by acid. nih.govuni-muenchen.de The resulting hydrazone linkage is characteristically stable at neutral pH (like that of the bloodstream) but is susceptible to hydrolysis under acidic conditions, such as those found in tumor microenvironments (pH ~6.0) or within cellular compartments like endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8). nih.govmdpi.com

Factors Affecting Hydrazone Bond Stability

The stability of the hydrazone bond is not absolute but is influenced by a variety of intrinsic and extrinsic factors. Understanding these factors is crucial for designing linkers with tunable release kinetics.

Intrinsic Factors (Chemical Structure):

Carbonyl Source: Hydrazones formed from ketones are generally more stable than those derived from aldehydes. nih.gov Furthermore, hydrazones derived from aromatic aldehydes exhibit significantly greater resistance to hydrolysis compared to those from aliphatic aldehydes. nih.gov This increased stability is attributed to the electronic conjugation between the aromatic ring and the C=N double bond of the hydrazone. nih.gov

Extrinsic Factors (Environmental Conditions):

pH: This is the most significant factor. The rate of hydrazone hydrolysis is markedly accelerated under acidic conditions due to the protonation of one of the nitrogen atoms, which makes the carbon atom of the C=N bond more susceptible to nucleophilic attack by water. nih.govnih.gov For instance, some hydrazone linkers show a half-life of 183 hours at pH 7.4, which decreases to just 4.4 hours at pH 5.0.

Temperature: Elevated temperatures can increase the rate of both hydrolysis and the reverse reaction (transimination). nih.gov

Below is an interactive table summarizing the key factors that influence the stability of hydrazone bonds.

| Factor Category | Specific Factor | Effect on Stability | Rationale |

| Intrinsic | Carbonyl Partner | Aromatic Aldehyde > Aliphatic Aldehyde | Conjugation of the C=N bond with the aromatic ring increases stability. nih.gov |

| Carbonyl Partner | Ketone > Aldehyde | Generally, ketone-derived hydrazones are sterically and electronically more stable. nih.gov | |

| Hydrazine (B178648) Substituents | Electron-withdrawing groups | Can decrease stability by increasing the electrophilicity of the hydrazone carbon, making it more prone to hydrolysis. uni-muenchen.de | |

| Extrinsic | pH | Stability at neutral pH > Stability at acidic pH | Acid catalysis promotes the hydrolysis of the hydrazone linkage. nih.gov |

| Temperature | Higher temperature decreases stability | Increased thermal energy accelerates the rate of hydrolysis. nih.gov |

Acid-Sensitive Hydrazone Linkages in Stimuli-Responsive Systems

The pH-dependent stability of the hydrazone bond is widely exploited in the design of stimuli-responsive systems, particularly for targeted drug delivery in cancer therapy. bohrium.comnih.govconsensus.appscience.gov The strategy involves linking a therapeutic agent to a carrier molecule (such as a polymer, nanoparticle, or antibody) using a hydrazone bond formed via a linker like this compound. researchgate.netnih.gov

These systems are designed to be stable in the general circulation (at physiological pH ≈ 7.4), thus minimizing premature drug release and associated systemic toxicity. Upon reaching the target site, which could be the slightly acidic tumor microenvironment or the even more acidic interior of a cancer cell after endocytosis, the hydrazone linker is cleaved. researchgate.netmdpi.com This acid-triggered hydrolysis releases the active drug precisely where it is needed, enhancing its therapeutic efficacy while reducing off-target effects. researchgate.net

The table below outlines the pH environments relevant to hydrazone-linked drug delivery systems.

| Biological Environment | Typical pH Range | Stability of Hydrazone Linker | Consequence for Drug Delivery |

| Bloodstream/Normal Tissue | 7.2 - 7.4 | High | Stable conjugate, minimal premature drug release. |

| Tumor Microenvironment | 6.0 - 7.0 | Reduced | Potential for extracellular drug release. mdpi.com |

| Endosomes | 5.0 - 6.0 | Low | Cleavage of linker and intracellular drug release. mdpi.com |

| Lysosomes | 4.5 - 5.0 | Very Low | Rapid cleavage and intracellular drug release. |

This targeted release mechanism, facilitated by the acid-sensitive hydrazone linkage derived from crosslinkers like this compound, represents a sophisticated approach in the development of advanced therapeutic systems. nih.govconsensus.appscience.gov

Applications in Advanced Bioconjugation Chemistry

Site-Selective Modification of Biomolecules

Site-selective modification of biomolecules is a powerful strategy to create well-defined conjugates with preserved biological activity. nih.govfrontiersin.orgmdpi.com 4-N-Maleimidophenyl butanoic acid and its derivatives have emerged as key players in achieving such precision, particularly in the context of protein and glycoprotein (B1211001) labeling. nih.govox.ac.uk

The selective labeling of cysteine residues is a cornerstone of protein bioconjugation, owing to the relatively low abundance and high nucleophilicity of the thiol side chain. nih.govnih.gov The maleimide (B117702) group of this compound exhibits a high degree of specificity towards the thiol group of cysteine residues, forming a stable thioether bond under mild reaction conditions. nih.gov This reaction is highly efficient, with coupling efficiencies typically ranging from 70-90%. nih.gov The specificity of the maleimide-thiol reaction allows for the precise attachment of probes, drugs, or other molecules to a specific site on a protein that has been engineered to contain a cysteine residue. nih.govnih.gov This "tag-and-modify" approach is fundamental in creating homogenous protein conjugates for a variety of research and therapeutic applications. nih.govox.ac.uk

A general procedure for maleimide-based labeling of cysteine-containing proteins involves the reduction of any existing disulfide bonds to ensure the availability of free thiol groups, followed by incubation with the maleimide-functionalized reagent. nih.gov The stability of the resulting thioether linkage is a critical advantage, ensuring that the conjugated molecule remains attached to the protein under physiological conditions.

Table 1: Characteristics of Maleimide-Cysteine Conjugation

| Feature | Description | Reference |

| Reactive Group | Maleimide | nih.gov |

| Target Residue | Cysteine (thiol group) | nih.gov |

| Bond Formed | Thioether | nih.gov |

| Reaction pH | Typically 6.5 - 7.5 | |

| Coupling Efficiency | 70-90% | nih.gov |

| Linkage Stability | High | nih.gov |

Glycoproteins, with their complex carbohydrate structures, present unique opportunities for site-selective modification. A derivative of this compound, 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH), is a prime example of a heterobifunctional crosslinker designed for this purpose. fishersci.comthermofisher.comfishersci.cathermofisher.com MPBH contains both a maleimide group and a hydrazide group, allowing for the sequential conjugation of two different types of biomolecules. fishersci.comfishersci.ca

The strategy involves the mild oxidation of the carbohydrate moieties on a glycoprotein using a reagent like sodium periodate. This process selectively creates aldehyde groups on the sugar rings. The hydrazide group of MPBH then reacts specifically with these aldehyde groups to form a stable hydrazone linkage. fishersci.comfishersci.ca Subsequently, the maleimide group of the now glycoprotein-attached MPBH is available to react with a thiol-containing molecule, such as a cysteine residue on another protein, effectively cross-linking the two biomolecules. fishersci.comfishersci.ca This carbohydrate-directed approach allows for the specific labeling and cross-linking of glycoproteins in a controlled manner.

Table 2: Properties of 4-(4-N-maleimidophenyl)butyric acid hydrazide (MPBH)

| Property | Value/Description | Reference |

| Molecular Weight | 309.75 g/mol | fishersci.com |

| Spacer Arm Length | 17.9 Å | fishersci.com |

| Reactive Groups | Maleimide and Hydrazide | fishersci.comfishersci.ca |

| Reactivity | Sulfhydryls (via maleimide) and Carbonyls (via hydrazide) | fishersci.comfishersci.ca |

| Solubility | Soluble in DMF and DMSO | fishersci.com |

Preparation of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.gov The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. nih.govnih.gov Maleimide-based linkers derived from structures like this compound are widely used in the construction of ADCs. nih.gov

The design of linkers for ADCs often incorporates a maleimide group for conjugation to the antibody. nih.gov These linkers can be either cleavable or non-cleavable, determining how the drug is released at the target site. The synthesis of these linkers typically involves the functionalization of a core scaffold, which can be based on the butanoic acid structure of this compound, with the maleimide at one end and a reactive group for drug attachment at the other.

The maleimide group allows for the site-specific attachment of the linker to cysteine residues on the antibody, which can be naturally occurring or engineered into the antibody sequence. nih.gov This approach allows for the production of ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for these complex biologics.

A significant advancement in ADC technology is the development of methods to create homogeneous conjugates, where the drug is attached to specific sites on the antibody with a uniform DAR. rsc.orgnih.govresearchgate.netacs.orgnih.gov One such strategy involves the use of "next-generation maleimides" that can bridge the disulfide bonds within the antibody structure. rsc.orgresearchgate.net

In this approach, the interchain disulfide bonds of the antibody are first reduced to generate free thiol groups. A bis-functional maleimide-based linker can then react with the two resulting cysteine residues, effectively re-bridging the disulfide bond with the linker-drug conjugate. rsc.orgnih.govacs.org This method not only allows for precise control over the conjugation site and DAR but also helps to maintain the structural integrity of the antibody. rsc.orgacs.org This leads to the production of more homogeneous and potentially more effective ADCs. While specific examples using this compound in this exact context are not detailed in the provided search results, the underlying maleimide chemistry is central to this advanced conjugation strategy.

Table 3: Comparison of ADC Conjugation Strategies

| Strategy | Description | Key Advantage |

| Traditional Cysteine Conjugation | Conjugation to native or engineered cysteines. | Site-specific conjugation. |

| Disulfide Bridging | Re-bridging of reduced interchain disulfide bonds with a linker. | Production of homogeneous ADCs with controlled DAR. rsc.orgnih.govacs.org |

Development of Multifunctional Probes and Imaging Agents

The versatility of the this compound structure also lends itself to the development of multifunctional probes and imaging agents. The maleimide group can be used to attach the molecule to a targeting moiety, such as an antibody or a peptide, while the carboxylic acid end can be functionalized with a signaling component, such as a fluorophore or a chelator for a radionuclide.

While direct evidence for the use of this compound in this context is limited in the provided search results, a related compound, radioiodinated 4-(p-Iodophenyl) butanoic acid, has been used to modify an estradiol (B170435) derivative for Single Photon Emission Computed Tomography (SPECT) imaging of estrogen receptor-positive breast cancer. nih.gov In this study, the 4-(p-iodophenyl) butanoic acid moiety served to improve the metabolic stability and targeting ability of the imaging agent. nih.gov This demonstrates the potential of the phenyl butanoic acid scaffold in the design of probes for molecular imaging, a principle that can be extended to its maleimide-containing counterpart for targeted imaging applications.

Fluorescent Maleimide Linkers and Their Photophysical Dynamics

The incorporation of fluorescent reporters into biomolecules is a cornerstone of modern biological research, enabling the visualization and quantification of molecular processes. Maleimide-based fluorophores are particularly attractive due to their compact size and the ability to selectively label cysteine residues in proteins. nih.gov While direct studies on the photophysical dynamics of fluorescent derivatives of this compound are not extensively documented, the principles can be extrapolated from research on analogous aryl-substituted maleimides.

Substituted maleimides, particularly those with extended π-conjugation through aryl or heteroaryl groups, can exhibit tunable fluorescent properties. bohrium.com The fluorescence of these compounds is often sensitive to the microenvironment, a phenomenon known as solvatofluorochromism, where the emission wavelength and quantum yield change with the polarity of the solvent. nih.govbohrium.com This property is particularly advantageous for probing changes in protein conformation or binding events. The introduction of a fluorophore onto the this compound scaffold would likely result in a probe where the phenyl ring and the conjugated fluorophore create a system susceptible to intramolecular charge transfer (ICT), a common mechanism for environmentally sensitive fluorescence. bohrium.com

The photophysical dynamics of such a linker would be influenced by several factors, including the nature of the attached fluorophore, the rigidity of the linkage, and its interaction with the local environment upon conjugation to a biomolecule. For instance, the rotational freedom of the phenyl ring and the butanoic acid chain could influence non-radiative decay pathways, affecting the fluorescence lifetime and quantum yield. Upon conjugation, steric hindrance within the biomolecule could restrict these motions, leading to a more rigid and potentially more fluorescent conjugate.

Self-Reporting Linkers for Real-Time Feedback

A significant advancement in bioconjugation is the development of "self-reporting" or "smart" linkers that provide a detectable signal upon successful conjugation. researchgate.net This real-time feedback mechanism eliminates the need for downstream analytical steps to confirm the reaction, streamlining workflows and improving efficiency. Aryl-substituted maleimides are well-suited for this purpose as their electronic and, consequently, their optical properties can be modulated by the Michael addition of a thiol. bohrium.com

In the context of this compound, the maleimide moiety, being an electron-withdrawing group, is in conjugation with the phenyl ring. The addition of a thiol to the maleimide double bond disrupts this conjugation, leading to a change in the absorption or fluorescence properties of the molecule. This change can be monitored spectrophotometrically or fluorometrically to follow the kinetics of the conjugation reaction in real time. bohrium.com

The kinetics of the thiol-maleimide reaction are influenced by factors such as pH and the pKa of the thiol. nih.govnih.gov The reaction is generally faster at pH values around neutrality or slightly above, where the thiolate anion, the more nucleophilic species, is more prevalent. nih.gov The electron-withdrawing nature of the phenyl group in this compound can also influence the reactivity of the maleimide, potentially accelerating the reaction compared to alkyl-substituted maleimides. The ability to monitor this reaction kinetically provides valuable information for optimizing conjugation protocols and ensuring complete and specific labeling of the target biomolecule.

Conjugation to Polymeric and Nanoparticle Systems

The versatility of this compound extends to the functionalization of larger systems such as polymers and nanoparticles, enabling the creation of advanced materials for biomedical applications. The carboxylic acid group provides a convenient handle for covalent attachment to these scaffolds, while the maleimide group remains available for subsequent conjugation to thiol-containing molecules.

Liposome (B1194612) Functionalization and Targeted Delivery

Liposomes are spherical vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles. nih.gov Functionalizing the surface of liposomes with targeting ligands can enhance their accumulation at specific sites in the body, such as tumor tissues, thereby increasing therapeutic efficacy and reducing off-target effects. nih.govmdpi.com Maleimide-functionalized lipids can be incorporated into the liposome bilayer, presenting the maleimide group on the surface for conjugation to targeting moieties like antibodies or peptides that contain cysteine residues. nih.gov

This compound can be coupled to a phospholipid headgroup, such as phosphatidylethanolamine (B1630911) (PE), to create a maleimide-functionalized lipid. This conjugate can then be included in the lipid formulation during liposome preparation. The resulting liposomes will have maleimide groups on their surface, ready for the attachment of thiol-containing targeting ligands. For example, a study demonstrated that maleimide-functionalized liposomes could bind to endogenous albumin, the most abundant protein in plasma which has a free thiol group, leading to improved tumor targeting. nih.gov This strategy leverages the inherent properties of the biological environment to enhance drug delivery.

Table 1: Examples of Liposome-Based Drug Delivery Systems

| Drug Delivery System | Targeting Strategy | Therapeutic Application |

| Doxil®/Caelyx® | PEGylated liposomal doxorubicin (B1662922) (passive targeting) | Ovarian cancer, breast cancer, multiple myeloma |

| Myocet® | Non-PEGylated liposomal doxorubicin | Breast cancer |

| Maleimide-functionalized liposomes | In-situ binding to endogenous albumin | Preclinical tumor targeting |

| Ligand-targeted liposomes | Conjugation of antibodies, peptides, or other small molecules | Various cancers (preclinical and clinical) mdpi.com |

Surface Functionalization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, providing a powerful method for controlling the chemical and physical properties of surfaces. researchgate.netresearchgate.netrsc.org The functionalization of SAMs is crucial for a wide range of applications, including biosensors, biocompatible coatings, and platforms for studying cell-surface interactions.

This compound can be utilized to create maleimide-terminated SAMs on suitable substrates. For instance, the carboxylic acid group can be used to anchor the molecule to an amine-terminated surface. Alternatively, a thiol derivative of this compound could be synthesized to form SAMs on gold surfaces, a common substrate in biosensor development. mdpi.com These maleimide-presenting surfaces can then be used to immobilize thiol-containing biomolecules, such as enzymes or antibodies, in a specific orientation. This controlled immobilization is critical for maintaining the biological activity of the immobilized molecule and for the sensitivity and specificity of biosensors. The characterization of such SAMs can be performed using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to confirm the surface composition and morphology. researchgate.netrsc.org

Applications in Drug Delivery Systems and Therapeutics

Strategies for Targeted Drug Delivery

The efficacy of many potent drugs is limited by their inability to selectively accumulate in target tissues. 4-N-Maleimidophenyl butanoic acid is instrumental in developing strategies to overcome this hurdle by linking therapeutics to targeting moieties.

Human serum albumin (HSA) is an attractive natural carrier for drugs due to its long circulatory half-life (approximately 19 days) and preferential accumulation in tumors. nih.gov HSA has a single free thiol group at the cysteine-34 (Cys34) position, which is highly accessible for conjugation. acs.orgnih.gov

The maleimide (B117702) group of this compound can be used to specifically and covalently attach a drug to the Cys34 residue of albumin. acs.org In this approach, a drug is first modified with the linker via its carboxylic acid end. The resulting maleimide-functionalized drug can then be reacted with HSA to form a stable albumin-drug conjugate. This strategy leverages the natural properties of albumin to extend the drug's circulation time and enhance its delivery to the tumor site. nih.govrsc.org However, the stability of the resulting thiosuccinimide linkage can be a concern, as it may undergo a retro-Michael reaction, leading to premature drug release. ucl.ac.ukacs.org To create more stable linkages, next-generation maleimides, such as monobromomaleimides, have been developed. nih.govrsc.org

Table 1: Research Findings on Albumin Conjugation Strategy

| Feature | Description | Research Insight |

|---|---|---|

| Targeting Moiety | Human Serum Albumin (HSA) | Utilizes the natural long half-life and tumor accumulation properties of albumin. nih.gov |

| Conjugation Site | Cysteine-34 (Cys34) | A single, accessible free thiol on HSA allows for site-specific conjugation. acs.orgnih.gov |

| Linker Chemistry | Maleimide-Thiol Reaction | The maleimide group of the linker reacts with the thiol of Cys34 to form a thioether bond. nih.govrsc.org |

| Benefit | Half-Life Extension | Conjugation to albumin significantly increases the drug's circulation time in the bloodstream. nih.govnih.gov |

| Challenge | Linkage Stability | The standard maleimide-thiol conjugate can be reversible (retro-Michael reaction), potentially leading to premature drug release. acs.orgucl.ac.ukacs.org |

Liposomes are versatile nanoparticles used for drug delivery. To enhance their specificity, their surface can be decorated with ligands (e.g., peptides, antibodies) that bind to receptors overexpressed on cancer cells. nih.gov This interaction triggers receptor-mediated endocytosis, an active process where the cell internalizes the liposome (B1194612) and its therapeutic cargo. nih.govwikipedia.org

This compound plays a key role in creating these targeted liposomes. A common strategy involves formulating liposomes with a polyethylene (B3416737) glycol (PEG) spacer that is terminated with a maleimide group (e.g., DSPE-PEG-Maleimide). nih.gov A targeting ligand, such as a peptide containing a free thiol, is then conjugated to the liposome surface via the maleimide-thiol reaction. Alternatively, the linker can be used to first modify the targeting ligand at an amine site (using the butanoic acid end), leaving the maleimide group free to react with a thiol-functionalized liposome. Studies have shown that modifying liposome surfaces with maleimide can enhance cellular uptake, potentially through interactions with cell surface thiols, facilitating internalization. nih.govresearchgate.netnih.gov This active targeting approach ensures that the drug-loaded liposomes are preferentially taken up by cancer cells, increasing the local drug concentration and therapeutic effect. nih.govnih.gov

Development of Heterobifunctional Molecules for Modulating Protein Function

Heterobifunctional molecules are engineered compounds designed to bring two proteins or molecules into close proximity to elicit a specific biological outcome. chemscene.comnih.gov This technology is exemplified by Proteolysis-Targeting Chimeras (PROTACs), which induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.govacs.org

This compound and its activated N-hydroxysuccinimide (NHS) ester derivative are classic linkers used to synthesize these complex molecules, particularly in the field of antibody-drug conjugates (ADCs). scbt.comnih.gov ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically recognizes a tumor-associated antigen. nih.govnih.gov

The construction of an ADC using this linker typically involves two steps:

The carboxylic acid of the linker (often as an NHS ester for enhanced reactivity) is reacted with an amine group on the cytotoxic payload.

The maleimide end of the resulting drug-linker construct is then conjugated to a thiol group on the antibody. These thiols are usually generated by the selective reduction of the antibody's native interchain disulfide bonds. nih.gov

This creates a targeted therapeutic that combines the cell-killing power of the drug with the specificity of the antibody, leading to a highly effective treatment with a potentially wider therapeutic window compared to traditional chemotherapy. nih.gov

Table 2: Components of a Heterobifunctional Antibody-Drug Conjugate (ADC)

| Component | Role | Example Moiety | Linker Attachment Point |

|---|---|---|---|

| Targeting Moiety | Binds to a specific antigen on cancer cells. | Monoclonal Antibody (e.g., Trastuzumab) | Thiol group from a reduced cysteine residue. |

| Linker | Covalently connects the antibody to the drug. | This compound | Maleimide end attaches to antibody; Carboxylic acid end attaches to drug. |

| Therapeutic Payload | A highly potent cytotoxic agent that kills the cancer cell. | Maytansinoid (e.g., DM1) or Auristatin | Amine or hydroxyl group on the drug molecule. |

Proteolysis-Targeting Chimeras (PROTACs) and Their Derivativesnih.gov

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. A typical PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. nih.gov

In the context of PROTACs, this compound serves as a critical component of the linker, especially for covalent PROTACs. The maleimide group is an electrophilic "warhead" that forms a stable, irreversible covalent bond with the nucleophilic thiol group of a cysteine residue on the target protein. nih.gov This covalent engagement offers several advantages, including the potential to target proteins that lack deep binding pockets and to achieve prolonged pharmacodynamic effects. mdpi.com

A prominent area of research for covalent PROTACs is the targeting of oncogenic proteins with accessible cysteine mutations, such as the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant. nih.gov The KRAS G12C mutation, present in a significant fraction of cancers, introduces a cysteine residue that can be specifically targeted. nih.gov Covalent PROTACs have been developed that incorporate a KRAS G12C inhibitor as the POI binder. The maleimide moiety, or a functionally similar electrophile, on the linker covalently attaches to this Cys12 residue, while the other end of the PROTAC recruits an E3 ligase like Von Hippel-Lindau (VHL) or Cereblon (CRBN). nih.gov This strategy ensures high-potency and selective degradation of the mutant protein. nih.gov For instance, the covalent PROTAC LC-2, which combines the KRAS G12C inhibitor MRTX849 with a VHL ligand, successfully induces degradation of KRAS G12C at submicromolar concentrations. nih.gov

Another key target for covalent PROTACs is Bruton's Tyrosine Kinase (BTK), which also has a cysteine residue (Cys481) in its active site that is targeted by inhibitors like ibrutinib (B1684441). However, research has shown that irreversible covalent binding to the target can sometimes inhibit the catalytic nature of PROTACs, as the molecule is not released after inducing ubiquitination. mdpi.combroadinstitute.org This has led to the development of reversible-covalent PROTACs, which can offer a balance between potent target engagement and the ability to act catalytically. nih.gov

The table below summarizes representative examples of covalent PROTACs that operate via a cysteine-targeting mechanism, for which a linker like this compound is suitable.

| Covalent PROTAC Example | Protein of Interest (POI) | Targeted Residue | Recruited E3 Ligase | Therapeutic Area |

| LC-2 nih.gov | KRAS G12C | Cysteine-12 | VHL | Oncology |

| Ibrutinib-based PROTACs mdpi.com | BTK | Cysteine-481 | CRBN / IAP | Oncology / Immunology |

| YF135 (Reversible-covalent) nih.gov | KRAS G12C | Cysteine-12 | VHL | Oncology |

Phosphorylation-Inducing Chimeric Small Molecules (PHICS)nih.gov

Expanding beyond protein degradation, bifunctional molecules are being developed to control other post-translational modifications, such as phosphorylation. Phosphorylation-Inducing Chimeric Small Molecules (PHICS) are designed to bring a specific kinase into proximity with a target protein, inducing its phosphorylation. nih.govchoudharylab.com This can activate or inhibit the target protein, rewire signaling pathways, or create neo-substrates for further cellular processes. nih.govbiorxiv.org

The design of PHICS involves linking a molecule that binds to a target protein with a ligand that recruits a specific kinase. nih.gov Similar to PROTACs, the linker component is crucial for the molecule's efficacy. This compound is an ideal linker building block for covalent PHICS that target a cysteine residue on either the kinase or the protein of interest.

Recent advancements have demonstrated the generation of PHICS using kinase inhibitors and cysteine-based transfer chemistry. nih.govnih.gov This strategy allows for the conversion of potent kinase inhibitors, which are widely available, into tools for targeted phosphorylation. In one approach, an inhibitor is used to direct a covalent "allosteric binder" to a cysteine residue near the kinase's active site. nih.gov This binder, now covalently attached to the kinase, serves as the anchor for the PHICS molecule, which can then recruit a target protein for phosphorylation. The maleimide group is perfectly suited for this covalent attachment step due to its high reactivity and specificity for cysteine. nih.gov

For example, researchers have successfully created an Abelson kinase (ABL)-Bruton's Tyrosine Kinase (BTK) PHICS. This bifunctional molecule uses a covalent inhibitor of BTK (like ibrutinib) linked to a non-inhibitory binder of ABL kinase. nih.gov The resulting chimera brings ABL kinase close to BTK, inducing BTK phosphorylation. This approach has shown potential to overcome drug resistance in cancer cells. nih.gov The ability to induce phosphorylation on demand opens up new avenues for therapeutic intervention, allowing for the modulation of protein function in ways that are not achievable with simple inhibitors. choudharylab.com

The table below provides examples of PHICS that utilize proximity-induction, a mechanism where a cysteine-reactive linker like this compound could be applied.

| PHICS Example | Recruited Kinase | Protein of Interest (POI) | Induced PTM | Potential Application |

| AMPK-BTK PHICS (PHICS3) nih.gov | AMPK | Bruton's Tyrosine Kinase (BTK) | Phosphorylation | Modulating B-cell signaling |

| PKC-BRD4 PHICS (PHICS2) nih.gov | PKC | Bromodomain-containing protein 4 (BRD4) | Phosphorylation | Epigenetic regulation |

| ABL-BTK PHICS nih.gov | ABL | Bruton's Tyrosine Kinase (BTK) | Phosphorylation | Overcoming ibrutinib resistance |

Advanced Research Directions and Future Perspectives

Computational Design and Modeling of Maleimide-Based Systems

Computational methods are becoming indispensable tools for predicting and understanding the behavior of bioconjugates at a molecular level. For systems involving 4-N-Maleimidophenyl butanoic acid, computational design and modeling can provide critical insights into several aspects of the conjugation process and the stability of the final product.

Quantum chemical calculations, for instance, can be employed to study the reactivity of the maleimide (B117702) ring. acs.orgresearchgate.net These methods can determine electron density and partial charges on the maleimide's carbon atoms, helping to predict its susceptibility to nucleophilic attack by a thiol group. acs.org By modeling the transition states of the Michael addition reaction, researchers can understand the reaction kinetics and how they might be influenced by factors such as pH and the steric environment. Semi-empirical quantum methods have also proven effective in predicting the spectroscopic properties, such as fluorescence excitation and emission wavelengths, of maleimide derivatives. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a way to visualize the entire conjugation process, from the initial interaction of the linker with a protein to the formation of the stable thioether bond. These simulations can reveal the preferred conformations of the linker-protein complex and identify potential steric hindrances that might affect conjugation efficiency. Furthermore, MD can be used to study the stability of the resulting succinimide (B58015) ring, including its susceptibility to the retro-Michael reaction or hydrolysis, which are critical factors for the in vivo performance of antibody-drug conjugates (ADCs).

Table 1: Application of Computational Methods in Maleimide Chemistry

| Computational Method | Application | Key Insights |

| Quantum Mechanics (QM) | Predict maleimide reactivity | Electron density, partial charges, transition state energies |

| Predict spectroscopic properties | Absorption and emission wavelengths | |

| Molecular Dynamics (MD) | Simulate conjugation process | Reaction pathways, conformational changes, steric effects |

| Assess conjugate stability | Susceptibility to retro-Michael reaction and hydrolysis |

Exploration of Novel Maleimide Scaffolds for Improved Bioconjugation

While the conventional maleimide-thiol linkage is widely used, its stability can be a concern, particularly the potential for the retro-Michael reaction to occur in vivo, leading to premature drug release. nih.govresearchgate.net This has spurred the development of "next-generation maleimides" (NGMs) and other novel scaffolds designed to form more robust and stable bioconjugates. nih.govnih.govresearchgate.net

One major advancement is the development of dibromomaleimides (DBMs). acs.orgtandfonline.comnih.govfigshare.com Unlike traditional maleimides that react with a single thiol, DBMs can react with two thiols, making them ideal for re-bridging the interchain disulfide bonds of antibodies after their reduction. acs.orgnih.govnih.gov This approach not only creates a more stable linkage but also helps to maintain the native structure of the antibody, generating more homogeneous and stable ADCs. nih.govresearchgate.net Dithiomaleimides (DTMs) represent another class of NGMs with attenuated reactivity, which can be advantageous in certain bioconjugation strategies. ucl.ac.uk

Another key strategy to enhance stability involves the hydrolysis of the thiosuccinimide ring formed after conjugation. acs.orgiris-biotech.de The resulting ring-opened maleamic acid structure is resistant to the retro-Michael reaction. nih.govacs.org Research has focused on designing maleimide linkers that facilitate this hydrolysis under mild conditions. nih.govnih.gov For instance, incorporating groups that can act as intramolecular catalysts for hydrolysis can lead to self-stabilizing linkers. nih.gov Linkers based on maleamic methyl esters have also been explored to directly generate the stable ring-opened product in a one-step conjugation reaction. nih.gov

These novel scaffolds and strategies offer significant improvements over traditional maleimide linkers. The application of a this compound core within these next-generation designs could combine its advantageous spacer properties with enhanced stability for future bioconjugates.

Table 2: Comparison of Novel Maleimide Scaffolds

| Maleimide Scaffold | Key Feature | Advantage | Reference |

| Dibromomaleimide (DBM) | Reacts with two thiols | Disulfide bond re-bridging, increased stability, homogeneity | acs.orgnih.govnih.gov |

| Dithiomaleimide (DTM) | Attenuated reactivity | Controlled conjugation, reduced side reactions | ucl.ac.uk |

| Self-Hydrolyzing Maleimides | Promotes succinimide ring opening | Prevents retro-Michael reaction, increases stability | nih.govacs.org |

| Maleamic Methyl Esters | Forms ring-opened product directly | One-step stable conjugation | nih.gov |

Advanced Analytical Techniques for Characterization of Conjugates

The complexity and heterogeneity of bioconjugates, especially ADCs, necessitate the use of sophisticated analytical techniques for their thorough characterization. For conjugates synthesized using this compound, these methods are crucial for confirming successful conjugation, determining the drug-to-antibody ratio (DAR), and identifying potential isomers or degradation products. nih.govchromatographyonline.com

Mass spectrometry (MS) is a cornerstone of ADC analysis. nih.govchromatographyonline.com Native MS allows for the characterization of intact ADCs, providing information on the drug load distribution and average DAR. nih.govspringernature.comresearchgate.net For more detailed structural information, techniques like peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. chromatographyonline.com Recent advances, such as electron-activated dissociation (EAD), have shown promise in differentiating between isomers formed during the hydrolysis of the thiosuccinimide ring (thio-aspartyl and thio-isoaspartyl), which is a significant analytical challenge. chemrxiv.orgnih.gov

Chromatographic methods are also indispensable. Hydrophobic interaction chromatography (HIC) is a widely used technique for determining the DAR distribution of cysteine-linked ADCs, as it can separate species based on the number of conjugated drug molecules. ymc.eunih.govshimadzu.com Reversed-phase high-performance liquid chromatography (RP-HPLC), often performed after reducing the ADC to separate its heavy and light chains, provides an orthogonal method for DAR calculation. nih.govresearchgate.net

Furthermore, imaged capillary isoelectric focusing (iCIEF) has emerged as a powerful tool for monitoring charge-based heterogeneities, such as those introduced by the ring-opening of the succinimide linker, which can alter the isoelectric point of the conjugate. nih.govresearchgate.netcreative-biolabs.com

Table 3: Key Analytical Techniques for Maleimide Conjugate Characterization

| Analytical Technique | Information Provided | Purpose |

| Native Mass Spectrometry (MS) | Intact mass, Drug Load Distribution (DLD), Average DAR | Global characterization of ADC heterogeneity |

| LC-MS/MS (Peptide Mapping) | Conjugation site, PTMs, Isomer identification | Detailed structural analysis and localization of modifications |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, Average DAR | Quality control and monitoring of conjugation reaction |

| Reversed-Phase HPLC (RP-HPLC) | DAR of reduced chains, Purity | Orthogonal method for DAR determination and purity assessment |

| Imaged Capillary Isoelectric Focusing (iCIEF) | Charge variants, Succinimide ring-opening | Monitoring stability and charge-based heterogeneity |

Clinical Translation of Maleimide-Based Therapeutics

The clinical success of several antibody-drug conjugates (ADCs) has validated the use of maleimide-based linkers in therapeutic applications. nih.govnih.gov A significant number of FDA-approved ADCs and those in clinical trials utilize maleimide chemistry to attach potent cytotoxic drugs to monoclonal antibodies, often via cysteine residues. nih.govnih.gov

Prominent examples include:

Adcetris® (Brentuximab vedotin): This ADC employs a maleimidocaproyl (mc) linker as part of a larger linker system (mc-vc-PABC) to conjugate the microtubule-disrupting agent monomethyl auristatin E (MMAE) to an anti-CD30 antibody. nih.govnih.gov

Kadcyla® (Trastuzumab emtansine): This therapeutic uses a non-cleavable linker where the maleimide group on the SMCC linker reacts with a thiol on the cytotoxic maytansinoid, DM1. nih.gov

Polivy® (Polatuzumab vedotin) and Padcev® (Enfortumab vedotin): Both of these ADCs utilize the same mc-vc-PABC-MMAE linker-drug combination found in Adcetris®, highlighting the robustness and efficacy of this maleimide-based system. nih.gov

Integration of this compound in Multimodal Theranostic Approaches

Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a frontier in personalized medicine. Maleimide-based linkers, including scaffolds like this compound, are well-suited for the construction of these multimodal platforms. nih.gov Their ability to selectively conjugate to biomolecules allows for the precise attachment of both a therapeutic payload and an imaging agent to a single targeting moiety, such as an antibody.

Recent research has demonstrated the use of dibromomaleimide (DBM) technology to create site-specifically labeled antibody conjugates for positron emission tomography (PET) imaging. nih.gov In these studies, DBM derivatives of chelators like desferrioxamine (dfo) and sarcophagine (sar) were conjugated to trastuzumab. These chelators could then be used to radiolabel the antibody with PET isotopes such as ⁸⁹Zr and ⁶⁴Cu, respectively, for in vivo imaging and biodistribution studies. nih.gov The resulting dithiomaleimide linkage proved to be highly stable in biological media. nih.gov

The concept extends to other imaging modalities and therapeutic strategies. For example, maleimide linkers can be used to attach fluorescent dyes for optical imaging alongside a cytotoxic drug. researchgate.net They are also used to functionalize nanoparticles and liposomes, creating theranostic systems where drug delivery can be monitored in real-time. The dual functionality of a linker like this compound—with its thiol-reactive maleimide and a carboxyl group that can be coupled to various imaging or therapeutic moieties—makes it a valuable component for designing sophisticated theranostic agents that can simultaneously diagnose, treat, and monitor therapeutic response.

Q & A

Q. What is the role of 4-N-Maleimidophenyl butanoic acid (MPBH) in bioconjugation chemistry, and how does its structure enable this function?

MPBH is a heterobifunctional crosslinker containing a maleimide group (reacts with thiols) and a hydrazide moiety (reacts with aldehydes or ketones). This dual functionality enables site-specific conjugation of biomolecules (e.g., antibodies, peptides) to carriers like liposomes or nanoparticles. The maleimide group forms stable thioether bonds with cysteine residues, while the hydrazide group reacts with carbonyl groups under mild acidic conditions (pH 4–6) .

Q. What are standard protocols for synthesizing MPBH derivatives, and how are they characterized?

MPBH derivatives are synthesized via hydrazide activation of the maleimide-phenylbutanoic acid backbone. A typical protocol involves:

- Activation : Reacting MPBH with trifluoroacetic acid (TFA) to enhance hydrazide reactivity.

- Conjugation : Incubating activated MPBH with aldehyde-functionalized molecules (e.g., oxidized glycoproteins) at pH 5.0 for 2–4 hours.

- Purification : Using size-exclusion chromatography (SEC) or dialysis to remove unreacted components. Characterization is performed via LC-MS for molecular weight verification and NMR to confirm structural integrity .

Advanced Research Questions

Q. How can researchers address hydrolysis of the maleimide group in MPBH during in vivo applications?

Maleimide hydrolysis in physiological conditions (pH 7.4, 37°C) can reduce conjugation efficiency. Strategies include:

- pH optimization : Conduct reactions at pH 6.5–7.0 to slow hydrolysis.

- Stabilizing agents : Adding thiol-containing stabilizers (e.g., cysteine) to compete with hydrolysis.

- Alternative linkers : Using hydrolysis-resistant maleimide derivatives (e.g., EMCH, KMUH) for long-term stability .

Q. What analytical methods resolve contradictions in MPBH conjugation efficiency data?

Discrepancies between theoretical and observed conjugation rates often arise from incomplete reactant accessibility or side reactions. Validated approaches include:

- Fluorometric quantification : Labeling with rhodamine-PE (λex/λem = 560/590 nm) to track liposome-bound MPBH.

- SDS-PAGE densitometry : Comparing band intensities of conjugated vs. free proteins.

- Competitive assays : Adding excess thiols (e.g., β-mercaptoethanol) to confirm maleimide-specific binding .

Q. How can cross-reactivity of MPBH’s hydrazide group with non-target carbonyls be mitigated?

Hydrazide groups may react with endogenous aldehydes (e.g., lipid peroxidation products). Solutions involve:

- Blocking agents : Pre-treating samples with sodium borohydride to reduce non-specific aldehydes.

- Temporal control : Initiating conjugation immediately after aldehyde generation (e.g., periodate oxidation of glycans).

- Alternative crosslinkers : Using SMCC (succinimidyl-maleimide) for amine-thiol conjugation instead .

Q. What experimental designs are optimal for quantifying MPBH’s metabolite stability in biological systems?

To track MPBH metabolites (e.g., maleimide hydrolysis products or hydrazide adducts):

- Radiolabeling : Incorporate <sup>14</sup>C into the phenyl ring for traceability.

- LC-MS/MS : Use multiple reaction monitoring (MRM) to detect specific fragments (e.g., m/z 215 for maleimidophenyl butanoic acid).

- In vitro models : Incubate MPBH with liver microsomes to simulate metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products